molecular formula C7H12ClN3O B12311457 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride

Cat. No.: B12311457
M. Wt: 189.64 g/mol
InChI Key: JKGXYGHRVYEWLQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of the azetidine ring further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and acetic anhydride.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles.

    Final Assembly: The final step involves the coupling of the oxadiazole and azetidine moieties under appropriate conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:

    2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxazole: Lacks one nitrogen atom in the ring compared to oxadiazole.

The uniqueness of this compound lies in its specific combination of the oxadiazole and azetidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-5-9-10-6(11-5)7(2)3-8-4-7;/h8H,3-4H2,1-2H3;1H

InChI Key

JKGXYGHRVYEWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2(CNC2)C.Cl

Origin of Product

United States

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